molecular formula C22H26N2O3S B2548207 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one CAS No. 2034264-20-3

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one

Cat. No.: B2548207
CAS No.: 2034264-20-3
M. Wt: 398.52
InChI Key: KILYOFISGRPIAC-UHFFFAOYSA-N
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Description

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a synthetic organic compound characterized by a complex structure involving isoquinoline, azetidine, and sulfonyl phenyl groups. Its distinct molecular framework makes it a subject of interest in various scientific domains, particularly in medicinal chemistry and drug design.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step reactions, starting from basic precursors like isoquinoline and azetidine derivatives. Key steps often include:

    • Alkylation of 3,4-dihydroisoquinoline to introduce the azetidine group.

    • Subsequent reactions to attach the sulfonyl phenyl group.

    • Reaction conditions usually include controlled temperatures, specific catalysts, and solvents like dichloromethane.

  • Industrial Production Methods: Industrial synthesis might involve:

    • Large-scale reactors with automated temperature and pressure controls.

    • Use of advanced catalytic systems to enhance yield and selectivity.

    • Purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: Can involve mild oxidizing agents to selectively oxidize the isoquinoline ring.

    • Reduction: Hydrogenation reactions to modify functional groups.

    • Substitution: Electrophilic aromatic substitution on the phenyl ring to introduce or modify substituents.

  • Common Reagents and Conditions

    • Oxidation: Reagents like potassium permanganate or PCC in an organic solvent.

    • Reduction: Hydrogen gas with palladium on carbon catalyst.

    • Substitution: Halogenating agents like N-bromosuccinimide for bromination.

  • Major Products Formed

    • Oxidation products might include ketones or carboxylic acids.

    • Reduction typically leads to the formation of amines or alcohols.

    • Substitution reactions can yield various substituted phenyl derivatives.

Scientific Research Applications

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is utilized in:

  • Chemistry: As a versatile intermediate in the synthesis of more complex molecules.

  • Biology: In studying enzyme interactions due to its unique structure.

  • Industry: Used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

This compound's mechanism of action can involve:

  • Binding to specific molecular targets like enzymes or receptors.

  • Modulating biochemical pathways, for instance, by inhibiting or activating particular proteins.

  • Interfering with cellular processes, potentially leading to therapeutic effects in diseases like neurodegenerative disorders.

Comparison with Similar Compounds

  • Similar Compounds: Structurally related compounds include 3,4-dihydroisoquinoline derivatives, azetidine-containing molecules, and sulfonyl-substituted phenyl compounds.

  • Uniqueness: The combination of the isoquinoline, azetidine, and sulfonyl phenyl groups provides unique chemical properties, offering distinct reactivity and interaction profiles compared to its analogs.

Properties

IUPAC Name

1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-28(26,27)21-9-6-17(7-10-21)8-11-22(25)24-15-20(16-24)23-13-12-18-4-2-3-5-19(18)14-23/h2-7,9-10,20H,8,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILYOFISGRPIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CC(C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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